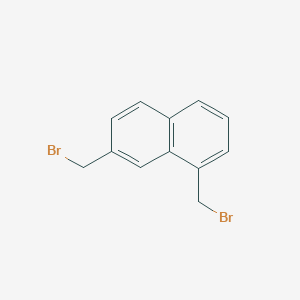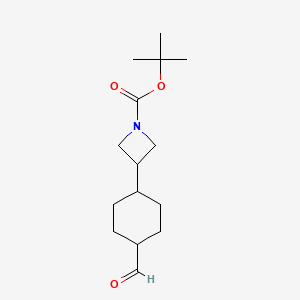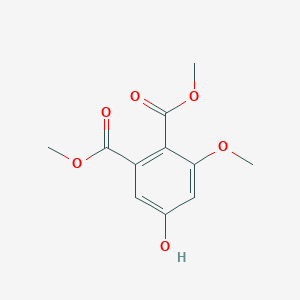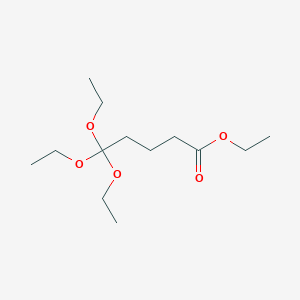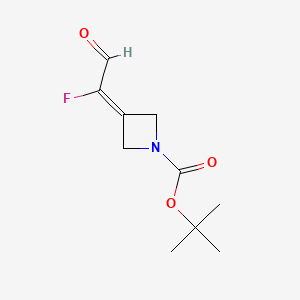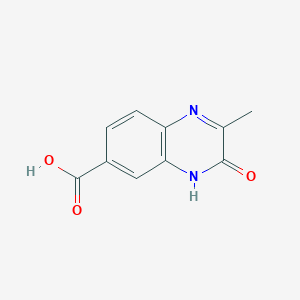
Glucocorticoids receptor agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocorticoids receptor agonist 1 is a compound that interacts with the glucocorticoid receptor, a member of the nuclear receptor superfamily. Glucocorticoids are steroid hormones widely used for their anti-inflammatory and immunosuppressive properties. The glucocorticoid receptor is involved in regulating various physiological processes, including metabolism, immune response, and stress response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 1 typically involves the modification of steroidal structures. One common method includes the use of molecular docking and molecular dynamic simulations to design and optimize the binding properties of the compound
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Glucocorticoids receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced binding affinity and specificity to the glucocorticoid receptor. These derivatives are often used in further research and development of therapeutic agents .
Aplicaciones Científicas De Investigación
Glucocorticoids receptor agonist 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of glucocorticoids receptor agonist 1 involves binding to the glucocorticoid receptor, leading to its activation and translocation to the nucleus. Once in the nucleus, the receptor-ligand complex interacts with specific DNA sequences to regulate the expression of target genes. This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to glucocorticoids receptor agonist 1 include:
Cortisol: A natural steroid hormone with similar binding properties to the glucocorticoid receptor.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Chonemorphine: A steroidal compound with promising binding affinity to the glucocorticoid receptor.
Uniqueness
This compound is unique in its optimized binding properties and reduced side effects compared to other glucocorticoids. Its design and synthesis involve advanced techniques to enhance its therapeutic potential while minimizing adverse effects .
Propiedades
Fórmula molecular |
C20H23FN2O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol |
InChI |
InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1 |
Clave InChI |
GZUNIDQZQNDLTI-VIZZQPHQSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O |
SMILES canónico |
CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



